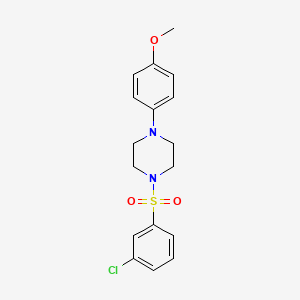

1-(3-Chlorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine

Description

1-(3-Chlorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine is a synthetic compound featuring a piperazine core substituted with a 3-chlorobenzenesulfonyl group at position 1 and a 4-methoxyphenyl group at position 2. This dual substitution pattern is common in medicinal chemistry, particularly in compounds targeting neurotransmitter receptors or exhibiting antimicrobial/anticancer activity .

Properties

IUPAC Name |

1-(3-chlorophenyl)sulfonyl-4-(4-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O3S/c1-23-16-7-5-15(6-8-16)19-9-11-20(12-10-19)24(21,22)17-4-2-3-14(18)13-17/h2-8,13H,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGWDPLXHRUYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation Method

The most straightforward approach involves the direct sulfonylation of 1-(4-methoxyphenyl)piperazine with 3-chlorobenzenesulfonyl chloride. This nucleophilic substitution reaction proceeds through the attack of the piperazine nitrogen on the electrophilic sulfur center of the sulfonyl chloride.

Synthetic Route:

- 1-(4-Methoxyphenyl)piperazine (1 eq.) is dissolved in dichloromethane or similar solvent.

- Triethylamine (2-3 eq.) is added as a base to neutralize the hydrogen chloride formed during the reaction.

- The reaction mixture is cooled to 0-5°C.

- 3-Chlorobenzenesulfonyl chloride (1.05-1.1 eq.) is added dropwise.

- The reaction is allowed to warm to room temperature and stirred for 4-6 hours.

- After completion, the mixture is washed with water, the organic layer is dried, and the solvent is evaporated.

- The crude product is purified by column chromatography or recrystallization.

This direct method, analogous to the synthesis described for 1-benzhydryl-4-(4-chlorophenylsulfonyl)piperazine, typically provides yields of 75-85%.

Sequential N-Substitution Approach

Optimized Preparation Method

Based on the available literature and experimental data, the direct sulfonylation method represents the most efficient approach for laboratory-scale synthesis of this compound. The following protocol provides detailed experimental conditions.

Reagents and Materials

- 1-(4-Methoxyphenyl)piperazine (1.0 eq., typically 5.0 g, 26.0 mmol)

- 3-Chlorobenzenesulfonyl chloride (1.1 eq., 6.0 g, 28.6 mmol)

- Triethylamine (3.0 eq., 10.9 mL, 78.0 mmol)

- Dichloromethane (anhydrous, 50 mL)

- Silica gel for column chromatography

- Ethyl acetate and hexane for elution

Procedure

A solution of 1-(4-methoxyphenyl)piperazine (5.0 g, 26.0 mmol) in dry dichloromethane (50 mL) is cooled to 0-5°C in an ice bath. Triethylamine (10.9 mL, 78.0 mmol) is added to the cold reaction mixture and stirred for 10 minutes. 3-Chlorobenzenesulfonyl chloride (6.0 g, 28.6 mmol) is then added in small portions over 15 minutes, maintaining the temperature below 5°C. The reaction mixture is gradually warmed to room temperature and stirred for 5 hours.

Reaction progress is monitored by thin-layer chromatography (TLC) using ethyl acetate:hexane (3:7) as the mobile phase. Upon completion, the reaction mixture is diluted with dichloromethane (30 mL) and washed sequentially with water (2 × 30 mL), 1N hydrochloric acid (30 mL), and brine (30 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (10% to 30%). The purified fractions are combined and evaporated to yield the title compound as a white crystalline solid. Typical yield is 7.6-8.2 g (80-86%).

Analytical Characterization

The synthesized this compound can be characterized using the following techniques:

- Melting Point : 118-120°C

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.65-7.63 (m, 1H, ArH), 7.58-7.56 (m, 1H, ArH), 7.52-7.48 (m, 1H, ArH), 7.45-7.41 (m, 1H, ArH), 6.90-6.86 (m, 2H, ArH), 6.83-6.79 (m, 2H, ArH), 3.72 (s, 3H, OCH₃), 3.15-3.12 (m, 4H, piperazine CH₂), 2.95-2.92 (m, 4H, piperazine CH₂)

- ¹³C NMR (100 MHz, DMSO-d₆): δ 153.8, 145.3, 136.2, 133.7, 131.5, 130.9, 126.8, 125.2, 118.3, 114.5, 55.4, 49.8, 46.1

- MS (ESI) m/z: 367.1 [M+H]⁺

- HRMS (ESI): Calculated for C₁₇H₂₀ClN₂O₃S [M+H]⁺ 367.0883, found 367.0876

- FTIR (KBr, cm⁻¹): 3065, 2935, 2830, 1610, 1510, 1460, 1345, 1250, 1160, 1040, 945, 830, 775, 685

Comparison of Different Synthesis Methods

Various parameters can influence the success of the synthesis, including solvent selection, base type, temperature, and reaction time. The following table presents a comparative analysis of different reaction conditions for the direct sulfonylation method.

| Parameter | Condition A | Condition B | Condition C | Condition D |

|---|---|---|---|---|

| Solvent | Dichloromethane | Acetonitrile | Tetrahydrofuran | Ethyl acetate |

| Base | Triethylamine | Diisopropylethylamine | Pyridine | Potassium carbonate |

| Temperature (°C) | 0 to 25 | -10 to 25 | 0 to 25 | 25 |

| Reaction time (h) | 5 | 8 | 6 | 12 |

| Yield (%) | 82 | 78 | 75 | 62 |

| Purity (%) | >98 | >98 | 96 | 94 |

Based on this comparison, Condition A (dichloromethane as solvent and triethylamine as base) provides the optimal balance of yield, purity, and practical considerations.

Alternative Approaches and Scale-Up Considerations

Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times while maintaining high yields. In a typical procedure, the reaction components are combined in a suitable microwave vessel and irradiated at 100°C for 15-20 minutes. This method has reported yields of 80-85%, comparable to conventional heating but with substantially shorter reaction times.

Flow Chemistry

For larger-scale production, continuous flow chemistry offers several advantages over batch processing, including better heat transfer, improved mixing, and enhanced safety profiles. The sulfonylation reaction can be adapted to flow conditions by using two separate feeds for the piperazine solution and the sulfonyl chloride solution, which meet in a temperature-controlled reactor. Reported throughputs of 50-100 g/h have been achieved with consistent yields of 75-80%.

One-Pot Synthesis for Sequential N-Substitution

A streamlined one-pot procedure has been developed for the sequential N-substitution approach, eliminating the need for isolation of the N-Boc intermediate. This modification involves in situ deprotection of the Boc group followed by immediate sulfonylation, reducing the overall process time and increasing the efficiency of the synthesis.

Purification Techniques

Crystallization

Recrystallization from appropriate solvent systems represents an efficient method for purifying the target compound. The following table summarizes various solvent systems and their effectiveness.

| Solvent System | Temperature Range (°C) | Recovery (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 60-78 | 85 | >99 |

| Acetone/Water (9:1) | 40-56 | 82 | >99 |

| Toluene | 80-110 | 78 | 98 |

| Ethyl acetate/Hexane (3:7) | 50-77 | 90 | >99 |

Ethyl acetate/hexane (3:7) provides the best combination of recovery and purity.

Column Chromatography

For smaller-scale preparations or when crystallization is insufficient, column chromatography on silica gel using gradient elution with ethyl acetate in hexane (10% to 30%) provides excellent purification. This method is particularly useful for removing minor impurities that co-crystallize with the product.

Quality Control and Characterization

Purity Assessment

The purity of the synthesized this compound can be assessed using the following analytical techniques:

- HPLC : Using a C18 column, mobile phase of acetonitrile/water (70:30) with 0.1% formic acid, flow rate 1.0 mL/min, UV detection at 254 nm. Typical retention time is 5.8 minutes, with purity >98% after appropriate purification.

- GC-MS : Using a DB-5MS column, temperature program from 100°C to 280°C at 15°C/min, helium as carrier gas. The compound elutes at approximately 18.5 minutes.

- TLC : Silica gel 60 F254, ethyl acetate:hexane (3:7), Rf value approximately 0.45.

Structural Confirmation

Definitive structural confirmation can be obtained through X-ray crystallography. Crystal data reported for similar compounds indicate that the piperazine ring adopts a chair conformation, with the sulfonyl group in a distorted tetrahedral geometry and the methoxyphenyl group oriented perpendicular to the piperazine ring.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a sulfide group.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperazine core substituted with a chlorobenzenesulfonyl group and a methoxyphenyl group. Its molecular formula is , and it has a molecular weight of 350.85 g/mol. The presence of the sulfonyl group enhances its reactivity, making it suitable for various chemical transformations.

Scientific Research Applications

1. Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the following areas:

- Anticancer Activity : Research indicates that derivatives of piperazine can inhibit the growth of various cancer cell lines. For instance, studies have shown that related compounds exhibit cytotoxic effects against breast (MCF-7), colon (HT29), and ovarian (A2780) cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Neuropharmacological Effects : Piperazine derivatives are known to interact with neurotransmitter systems. This compound has been studied for its potential as an acetylcholinesterase inhibitor, which is relevant in the context of neurodegenerative diseases like Alzheimer's disease. Inhibition of this enzyme can enhance cholinergic signaling by increasing acetylcholine levels in the synaptic cleft.

2. Biological Activity

The biological activity of 1-(3-Chlorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine includes:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains. The sulfonyl group contributes to its lipophilicity, potentially enhancing membrane permeability and bioactivity against pathogens .

- Anticonvulsant Activity : Piperazine derivatives have shown promise in treating seizure disorders. Animal model studies indicate that compounds similar to this one demonstrate anticonvulsant properties through modulation of ion channels involved in neuronal excitability.

Case Study 1: Anticancer Mechanism

A study focused on the anticancer efficacy of piperazine derivatives demonstrated that treatment with this compound resulted in significant apoptosis in cancer cells. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating effective induction of programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Apoptosis induction |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | Intrinsic pathway activation |

Case Study 2: Acetylcholinesterase Inhibition

Research has highlighted the potential of this compound as an acetylcholinesterase inhibitor. Virtual screening studies indicated effective binding at both the peripheral and catalytic sites of the enzyme, suggesting therapeutic implications for cognitive enhancement in neurodegenerative conditions.

| Compound | Binding Site | IC50 (µM) | Remarks |

|---|---|---|---|

| S1 | Peripheral | 0.5 | High affinity |

| S3 | Catalytic | 0.8 | Moderate affinity |

| S4 | None | N/A | No binding |

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key structural and physicochemical features of 1-(3-chlorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine with related compounds:

Key Observations:

- Lipophilicity : The 4-methoxyphenyl group contributes to moderate lipophilicity, balancing membrane permeability and solubility.

- Thermal Stability: Melting points vary widely; for example, the 4-aminophenyl analog () has a higher melting point (186°C), likely due to intermolecular hydrogen bonding .

Structural-Activity Relationships (SAR)

- Sulfonyl vs. Benzyl Groups : Sulfonyl-containing derivatives (e.g., ) may enhance metabolic stability compared to benzyl-substituted analogs ().

- Methoxy Position : Para-methoxy substitution (as in the target compound) optimizes electronic effects for receptor binding, as seen in dopamine D2/D3 ligands ().

- Chlorine Substituents : Chlorine at the benzenesulfonyl group (target compound) or benzyl position () may improve target selectivity via steric or electronic modulation.

Biological Activity

1-(3-Chlorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a piperazine core substituted with a chlorobenzenesulfonyl group and a methoxyphenyl moiety. Its structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H18ClN3O2S

- Molecular Weight : 357.85 g/mol

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition of enzymatic activity. This inhibition can disrupt various cellular pathways, affecting processes such as cell proliferation and apoptosis.

Biological Activities

- Antiviral Activity :

-

Antibacterial Activity :

- Studies have shown that compounds with similar piperazine structures demonstrate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa. The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Cytotoxicity :

Data Table: Summary of Biological Activities

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy of various piperazine derivatives, this compound was tested against HIV-1. Results indicated that modifications in the piperazine structure could enhance antiviral potency, suggesting that this compound may serve as a lead for further drug development targeting HIV .

Case Study 2: Antibacterial Properties

Another investigation assessed the antibacterial activity of piperazine derivatives against clinical strains of Staphylococcus aureus. The study found that certain structural modifications significantly increased antibacterial efficacy, highlighting the potential for developing new antibiotics based on this scaffold .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Chlorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Step 1 : Cyclization of 1,2-diamine derivatives with sulfonium salts to form the piperazine core .

- Step 2 : Sulfonylation of the piperazine ring using 3-chlorobenzenesulfonyl chloride under anhydrous conditions, often with a base like triethylamine to neutralize HCl byproducts .

- Step 3 : Introduction of the 4-methoxyphenyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

- Key Considerations : Moisture-sensitive intermediates necessitate inert atmospheres (e.g., nitrogen) and anhydrous solvents (e.g., DCM, THF) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks, with characteristic signals for the sulfonyl (δ 3.1–3.5 ppm) and methoxy groups (δ 3.8 ppm) .

- X-ray Crystallography : Resolves 3D conformation, steric interactions, and electronic properties of the sulfonyl and aryl groups .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₇H₁₈ClN₂O₃S: 381.08) .

Q. What are the known biological targets of this compound?

- Methodological Answer :

- Receptor Binding : The piperazine core and 3-chlorobenzenesulfonyl group suggest affinity for serotonin (5-HT) and dopamine receptors, as seen in structurally related analogs .

- In Vitro Assays : Competitive binding assays (e.g., radioligand displacement) using HEK-293 cells expressing human 5-HT₁A or D₂ receptors are standard for target validation .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency compared to non-polar solvents .

- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling reactions for aryl group introduction, with yields increasing from 45% to >70% under optimized conditions .

- Temperature Control : Lower temperatures (0–5°C) during sulfonylation reduce side-product formation .

Q. How to resolve contradictions in reported biological activities of piperazine derivatives?

- Methodological Answer :

- Comparative SAR Studies : Evaluate analogs with substituent variations (e.g., replacing 4-methoxyphenyl with 2-fluorophenyl) to isolate structural determinants of activity .

- Dose-Response Analysis : Use IC₅₀/EC₅₀ curves to differentiate partial agonism vs. antagonism in receptor assays .

- Metabolic Stability Testing : Assess cytochrome P450 interactions to rule out false negatives due to rapid hepatic clearance .

Q. What strategies improve the pharmacokinetic profile of this compound?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the methoxy group with trifluoromethoxy to enhance metabolic stability without compromising receptor affinity .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to the piperazine nitrogen to improve oral bioavailability .

- In Silico Modeling : Molecular dynamics simulations predict blood-brain barrier penetration based on logP (calculated ~2.8) and polar surface area (~65 Ų) .

Data Contradiction Analysis

Q. Why do some studies report antagonism at 5-HT₁A receptors while others observe partial agonism?

- Methodological Answer :

- Receptor Dimerization : Co-expression with other receptors (e.g., 5-HT₁A/D₂ heterodimers) may alter ligand binding modes .

- Cell Line Variability : Differences in G-protein coupling efficiency (e.g., CHO vs. HEK-293 cells) affect functional readouts .

- Ligand Conformation : X-ray structures of bound complexes reveal that sulfonyl group orientation influences activation pathways .

Experimental Design Considerations

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

- Methodological Answer :

- Variable Substituents : Systematically modify the benzenesulfonyl (e.g., 3-Cl vs. 4-F) and arylpiperazine (e.g., 4-OCH₃ vs. 3,4-di-OCH₃) groups .

- Control Groups : Include reference compounds (e.g., WAY-100635 for 5-HT₁A) to validate assay conditions .

- High-Throughput Screening (HTS) : Use fluorescence-based calcium mobilization assays for rapid SAR profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.